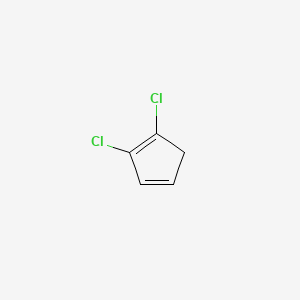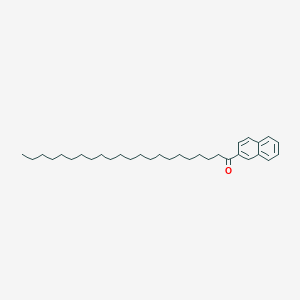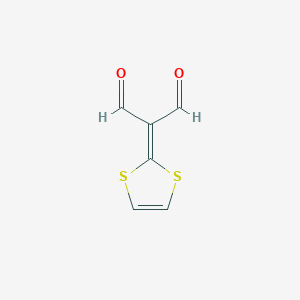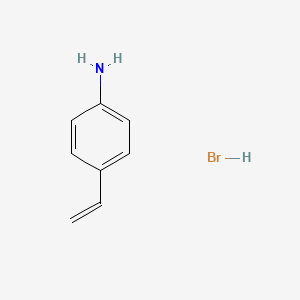
4-Ethenylaniline;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenylaniline;hydrobromide is an organic compound that consists of a benzene ring substituted with an amino group and a vinyl group, along with a hydrobromide salt. This compound is also known as 4-vinylaniline hydrobromide. It is a derivative of aniline and is used in various chemical reactions and applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylaniline;hydrobromide typically involves the reaction of aniline with acetylene in the presence of a catalyst. One common method is the palladium-catalyzed amination of aryl halides with acetylene. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of hydrobromic acid in the final step ensures the formation of the hydrobromide salt, which is essential for the stability and solubility of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenylaniline;hydrobromide undergoes various types of chemical reactions, including:
Electrophilic Addition: The vinyl group can participate in electrophilic addition reactions with halogens and hydrogen halides.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in the presence of a solvent like chloroform or carbon tetrachloride.
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Electrophilic Addition: Formation of bromoethylbenzene derivatives.
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Applications De Recherche Scientifique
4-Ethenylaniline;hydrobromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethenylaniline;hydrobromide involves its interaction with various molecular targets. The vinyl group can undergo electrophilic addition reactions, forming reactive intermediates that can further react with nucleophiles. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylaniline: Similar structure but with an ethynyl group instead of a vinyl group.
4-Vinylaniline: The free base form without the hydrobromide salt.
Aniline: The parent compound with only an amino group attached to the benzene ring.
Uniqueness
4-Ethenylaniline;hydrobromide is unique due to the presence of both the vinyl group and the hydrobromide salt. This combination enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
111981-33-0 |
|---|---|
Formule moléculaire |
C8H10BrN |
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
4-ethenylaniline;hydrobromide |
InChI |
InChI=1S/C8H9N.BrH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |
Clé InChI |
VKTVPCMKLAGIOV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


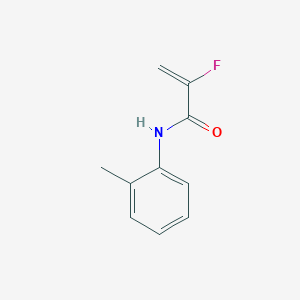
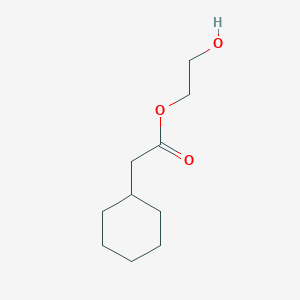
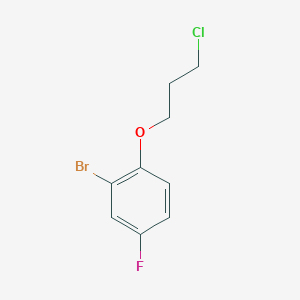
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)

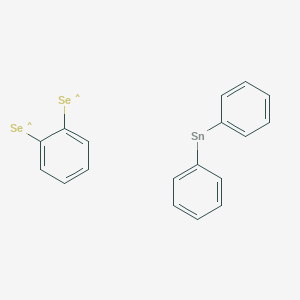
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
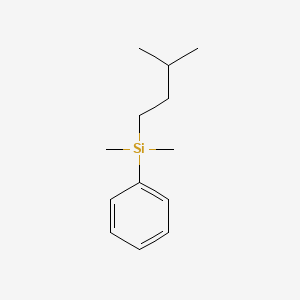
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
